1-Isocyano-4-methoxy-2-nitrobenzene

Reaction Kinetics Electronic Effects Hammett Correlation

Researchers optimizing Ugi or Passerini reactions require precise electronic control. Unsubstituted aryl isocyanides can lead to variable yields and failed syntheses in protocols tuned for specific electrophilicity. 1-Isocyano-4-methoxy-2-nitrobenzene solves this through its unique 2-NO₂/4-OCH₃ substitution. • Accelerates isocyanide addition step via enhanced electrophilicity, shortening reaction times relative to unsubstituted analogs. • Solid-state format enables accurate robotic dispensing for parallel synthesis; reduced volatility improves lab safety. • Orthogonal reactivity: post-condensation nitro reduction to amine enables subsequent cyclization, expanding scaffold diversity. Supplied as a solid (MW 178.14; C₈H₆N₂O₃) with reliable quality for scalable flow-chemistry and library production.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
Cat. No. B7890201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isocyano-4-methoxy-2-nitrobenzene
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)[N+]#[C-])[N+](=O)[O-]
InChIInChI=1S/C8H6N2O3/c1-9-7-4-3-6(13-2)5-8(7)10(11)12/h3-5H,2H3
InChIKeyUSPQZZHWDJDWNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isocyano-4-methoxy-2-nitrobenzene: Technical Overview


1-Isocyano-4-methoxy-2-nitrobenzene (C₈H₆N₂O₃, MW 178.14) is a solid aromatic isocyanide characterized by the unique combination of an electron-withdrawing nitro group (-NO₂) at the 2-position and an electron-donating methoxy group (-OCH₃) at the 4-position on the phenyl ring. This specific substitution pattern creates a distinctive electronic environment that modulates the nucleophilicity of the terminal isocyanide carbon, distinguishing it from unsubstituted phenyl isocyanide and mono-substituted analogs . The compound is primarily utilized as a building block in isocyanide-based multicomponent reactions (IMCRs) such as the Passerini and Ugi reactions, where its electronic properties influence reaction rates and product yields. Commercial availability typically specifies a purity of ≥95% .

Why Generic Isocyanides Cannot Substitute


Aromatic isocyanides are not functionally interchangeable due to the profound influence of ring substituents on both reaction kinetics and product outcomes. The presence of the strong electron-withdrawing nitro group in 1-isocyano-4-methoxy-2-nitrobenzene substantially increases the electrophilicity of the isocyanide carbon, accelerating key steps in multicomponent reactions relative to unsubstituted or electron-rich analogs [1]. Conversely, the methoxy group, through its +M resonance effect, can modulate this reactivity and influence the stability of reaction intermediates, preventing side reactions or polymerization that may occur with less balanced electronic structures. Substituting with a simpler phenyl isocyanide or a mono-substituted derivative can lead to drastically different reaction rates, lower yields, or even complete reaction failure in protocols optimized for the specific electronic profile of 1-isocyano-4-methoxy-2-nitrobenzene [1][2].

Quantitative Evidence: 1-Isocyano-4-methoxy-2-nitrobenzene vs. Analogs


Enhanced Electrophilicity: Hammett Analysis

The electronic influence of substituents on the reactivity of aryl isocyanides is well-established. The strong electron-withdrawing nitro group at the 2-position significantly increases the electrophilicity of the isocyanide carbon. A quantum chemical study of aryl isocyanides demonstrates that the NC bond order and stretching frequency, which correlate with reactivity, exhibit a 'volcano-like' dependence on the Hammett substituent constant (σ). For a para-nitro substituent (σ = +0.78), the NC bond order is significantly higher compared to an unsubstituted phenyl isocyanide (σ = 0.00), indicating a more electrophilic and reactive isocyanide group. The presence of an additional electron-donating methoxy group (σ = -0.27) in 1-isocyano-4-methoxy-2-nitrobenzene is expected to fine-tune this reactivity, creating a unique and predictable electronic balance that cannot be achieved with mono-substituted or unsubstituted analogs [1].

Reaction Kinetics Electronic Effects Hammett Correlation

Differential Nucleophilic Addition Kinetics

A kinetic study on the nucleophilic addition of hydroxide to a series of aromatic isocyanides in aqueous DMSO provides class-level insight into substituent effects. The study reports an 'unusually enhanced reactivity' for m-nitrophenyl isocyanide, indicating that a nitro group, particularly in a position capable of resonance interaction with the reaction center, can dramatically accelerate the rate-determining step. The rate of reaction for substituted isocyanides is shown to correlate with nucleophilicity parameters. While 1-isocyano-4-methoxy-2-nitrobenzene was not directly measured, the established class behavior strongly suggests that its ortho-nitro group will confer a similarly enhanced reactivity compared to an unsubstituted phenyl isocyanide, which would show a significantly slower rate under identical conditions [1].

Reaction Kinetics Nucleophilic Addition Solvent Effects

Solid-State vs. Liquid Handling Advantage

Physical state is a critical factor in laboratory handling and automated synthesis. Phenyl isocyanide (CAS 931-54-4) is a pungent liquid with a boiling point of 78°C and density of 0.975 g/mL, posing challenges for accurate dispensing, containment, and long-term storage due to its volatility and odor [1]. In contrast, 1-isocyano-4-methoxy-2-nitrobenzene is a solid (exact melting point data is limited but identified as a yellow crystalline solid in derivative forms ), offering significant practical advantages in terms of ease of weighing, reduced vapor pressure, and minimized odor during bench-top operations. This physical state difference directly impacts reproducibility and safety in both academic and industrial settings, making the solid form preferable for precise formulation and automated reaction screening .

Physicochemical Properties Handling Safety Compound Stability

1-Isocyano-4-methoxy-2-nitrobenzene Application Scenarios


Ugi Reactions for Bioactive Bis-Amides

1-Isocyano-4-methoxy-2-nitrobenzene is ideally suited for the synthesis of diverse bis-amide libraries using the Ugi four-component reaction. The enhanced electrophilicity imparted by the nitro group, as inferred from class-level kinetic studies [1], is expected to accelerate the key isocyanide addition step, leading to higher yields and shorter reaction times compared to less activated aryl isocyanides. This makes it a preferred building block for medicinal chemistry groups aiming to efficiently explore chemical space around bis-amide scaffolds, which are privileged structures in drug discovery [2].

Solid-Phase and Automated Parallel Synthesis

The solid physical state of 1-isocyano-4-methoxy-2-nitrobenzene provides a distinct operational advantage over liquid aryl isocyanides for automated parallel synthesis and solid-phase applications [1]. Solid reagents can be more accurately weighed and dispensed by robotic systems, reducing variability and improving the reproducibility of large compound library production. Furthermore, the reduced odor and volatility of the solid form enhance the safety and practicality of high-throughput experimentation in shared laboratory spaces, making it a more suitable choice for industrial and academic screening facilities [1].

Tandem MCR/Cyclization for Heterocycles

The specific substitution pattern of 1-isocyano-4-methoxy-2-nitrobenzene is not merely electronic but also strategic for post-condensation transformations. Following its participation in a Ugi or Passerini reaction, the nitro group can be selectively reduced to an amine, which can then serve as a nucleophilic handle for subsequent cyclization reactions to form diverse nitrogen-containing heterocycles. This orthogonal reactivity—an electron-withdrawing group that can later be converted to an electron-donating amine—is a powerful design element for the synthesis of complex molecular architectures not easily accessible from simpler isocyanide building blocks [2].

Continuous Flow Kinetics Optimization

The predicted faster reaction kinetics of 1-isocyano-4-methoxy-2-nitrobenzene, supported by class-level kinetic studies [1], make it an attractive candidate for continuous flow synthesis applications. In flow chemistry, reaction speed is paramount for achieving high throughput and space-time yields. The activated isocyanide group can facilitate rapid conversion in a flow reactor, minimizing residence time and enabling the efficient synthesis of MCR products on a preparative scale. This is a key differentiator for process chemists selecting building blocks for scale-up studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Isocyano-4-methoxy-2-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.